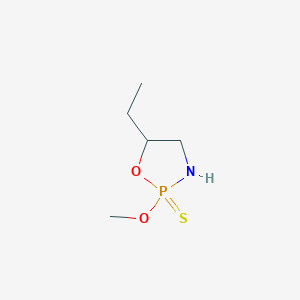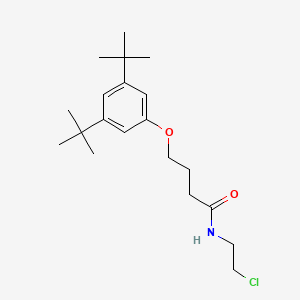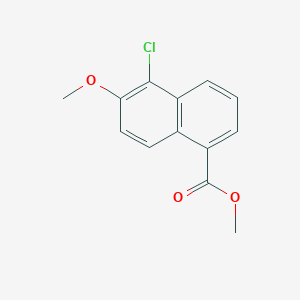![molecular formula C21H26N2O B14316998 1,5-Bis[4-(dimethylamino)phenyl]penta-1,4-dien-3-ol CAS No. 112706-32-8](/img/structure/B14316998.png)
1,5-Bis[4-(dimethylamino)phenyl]penta-1,4-dien-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Bis[4-(dimethylamino)phenyl]penta-1,4-dien-3-ol: is an organic compound with the molecular formula C21H26N2O It is characterized by the presence of two dimethylamino groups attached to phenyl rings, which are connected by a penta-1,4-dien-3-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,5-Bis[4-(dimethylamino)phenyl]penta-1,4-dien-3-ol can be synthesized through a Claisen-Schmidt condensation reaction. This involves the reaction of 4-(dimethylamino)benzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 1,5-Bis[4-(dimethylamino)phenyl]penta-1,4-dien-3-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The dimethylamino groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: 1,5-Bis[4-(dimethylamino)phenyl]penta-1,4-dien-3-ol is used as a building block in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological molecules makes it a candidate for drug development and therapeutic applications .
Medicine: Research has shown that derivatives of this compound may have pharmacological effects, such as inhibiting certain enzymes or receptors. This makes it a potential lead compound for the development of new medications .
Industry: In the industrial sector, this compound is used in the production of dyes and pigments. Its chromophore properties make it suitable for use in colorants and optical materials .
Mechanism of Action
The mechanism of action of 1,5-Bis[4-(dimethylamino)phenyl]penta-1,4-dien-3-ol involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino groups can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, the compound’s conjugated system allows it to interact with DNA and proteins, potentially affecting cellular processes .
Comparison with Similar Compounds
- 1,5-Bis(4-chlorophenyl)penta-1,4-dien-3-one
- 1,5-Bis(4-bromophenyl)penta-1,4-dien-3-one
- 1,5-Bis(4-methoxyphenyl)penta-1,4-dien-3-one
Comparison: 1,5-Bis[4-(dimethylamino)phenyl]penta-1,4-dien-3-ol is unique due to the presence of dimethylamino groups, which enhance its solubility and reactivity compared to its halogenated or methoxy-substituted counterparts. These structural differences result in variations in their chemical and biological properties, making each compound suitable for specific applications .
Properties
CAS No. |
112706-32-8 |
|---|---|
Molecular Formula |
C21H26N2O |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
1,5-bis[4-(dimethylamino)phenyl]penta-1,4-dien-3-ol |
InChI |
InChI=1S/C21H26N2O/c1-22(2)19-11-5-17(6-12-19)9-15-21(24)16-10-18-7-13-20(14-8-18)23(3)4/h5-16,21,24H,1-4H3 |
InChI Key |
MVHNJOOFKDQTNG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC(C=CC2=CC=C(C=C2)N(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[bis(methylthio)methylene]-](/img/structure/B14316929.png)
![2-[(3,8-Dioxo-3,8-dihydropyren-4-YL)carbamoyl]benzoic acid](/img/structure/B14316934.png)

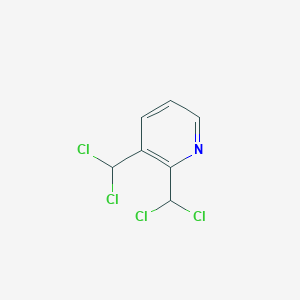

![1-[1-Ethoxy-4-(4-ethoxyphenyl)-4-methylpentyl]-3-phenoxybenzene](/img/structure/B14316942.png)

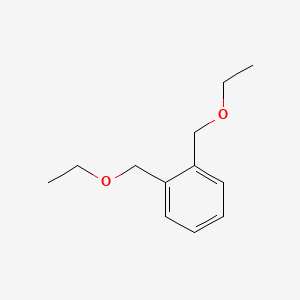
![([1,1'-Biphenyl]-2-yl)(4-methylphenyl)methanone](/img/structure/B14316951.png)
![5-[1-(Phenylselanyl)ethyl]oxolan-2-one](/img/structure/B14316955.png)
